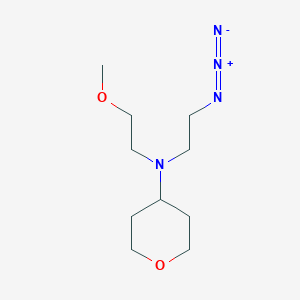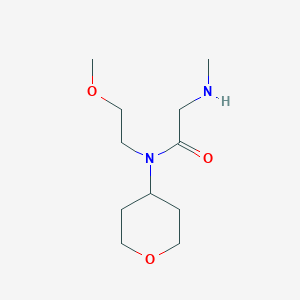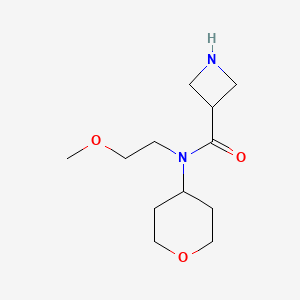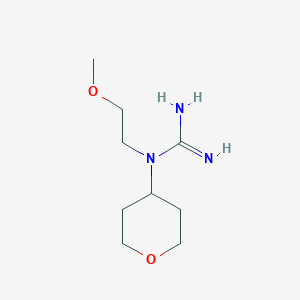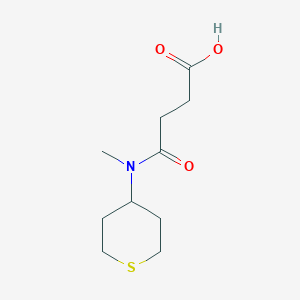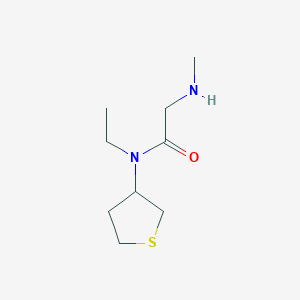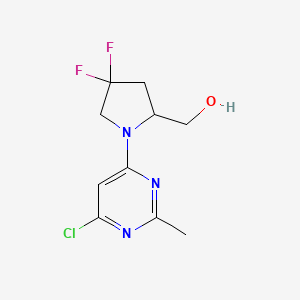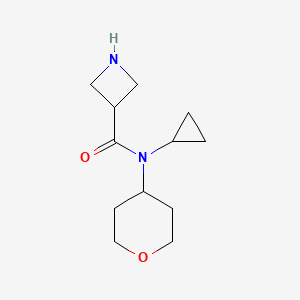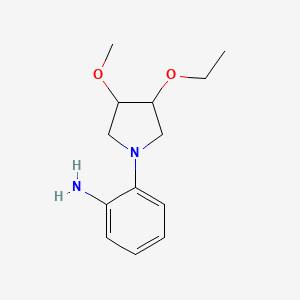
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of aniline derivatives, including “2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline”, involves modifying aniline monomers with various characteristics. This allows the study of the effect of the substituent on the respective polymer . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Aplicaciones Científicas De Investigación
Facile Synthesis Methods
- Facile Synthesis and Antimicrobial Activity : A study highlights a one-pot synthetic method for a new class of substituted anilines, demonstrating potential applications as fluorescence probes in biological imaging and significant antimicrobial activity against various strains. This methodology emphasizes the versatility of substituted anilines in synthesizing compounds with potential scientific applications, including the study of "2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline" derivatives (Banoji et al., 2022).
Biological Activities
- Inhibitors of Src Kinase Activity : Optimization of anilino group compounds has led to the development of potent inhibitors of Src kinase activity, demonstrating the therapeutic potential of substituted anilines in cancer treatment and their role in inhibiting tumor growth (Boschelli et al., 2001).
- Antimicrobial and Antifungal Activities : Compounds with substituted aniline structures have shown excellent antimicrobial and antifungal properties, highlighting their importance in developing new antimicrobial agents (Patel et al., 2013).
Synthetic Applications
- One-Pot Synthesis of N-Arylated Amines : Demonstrates an efficient catalytic system for synthesizing N-arylated amines, including derivatives of "2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline", showing broad applicability in medicinal chemistry and material science (Zheng & Wang, 2019).
Antitumor Studies
- Microtubule Inhibitor with Anti-tumor Activity : A novel compound showed promising anti-tumor activity against human gastric adenocarcinoma cells, implicating the potential of aniline derivatives in cancer therapy. This study indicates that derivatives of "2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline" could be explored for their anticancer properties (Qiao et al., 2013).
Safety And Hazards
Aniline and its derivatives are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer. They also cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13-9-15(8-12(13)16-2)11-7-5-4-6-10(11)14/h4-7,12-13H,3,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRUMKDRPHAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




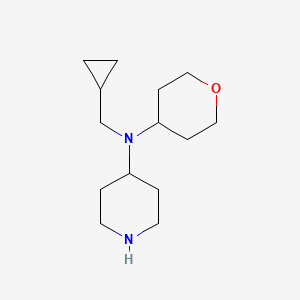
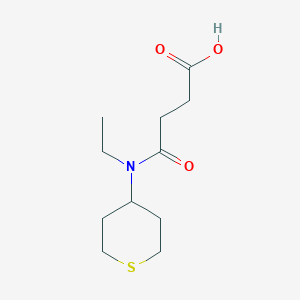
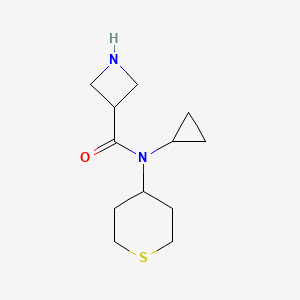
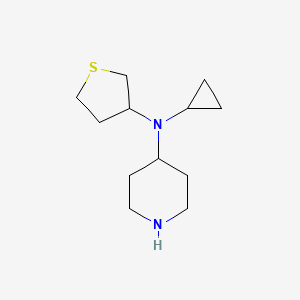
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)
